molecular formula C10H8BrN3O2 B12273191 5-Amino-1-(3-bromophenyl)-1h-pyrazole-4-carboxylic acid

5-Amino-1-(3-bromophenyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B12273191
M. Wt: 282.09 g/mol
InChI Key: YYFWETRXHOVZSD-UHFFFAOYSA-N
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Description

5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(3-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE
  • 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBONITRILE
  • 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID METHYL ESTER

Uniqueness

5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-amino-1-(3-bromophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)

InChI Key

YYFWETRXHOVZSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)O)N

Origin of Product

United States

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